molecular formula C12H9Cl2FN2 B14212880 6-Chloro-4-(2-chloro-4-fluorophenyl)-N-methylpyridin-3-amine CAS No. 825643-61-6

6-Chloro-4-(2-chloro-4-fluorophenyl)-N-methylpyridin-3-amine

Cat. No.: B14212880
CAS No.: 825643-61-6
M. Wt: 271.11 g/mol
InChI Key: GSZOAVVEDCGTLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-4-(2-chloro-4-fluorophenyl)-N-methylpyridin-3-amine is a complex organic compound that features a pyridine ring substituted with chloro, fluoro, and methyl groups

Preparation Methods

The synthesis of 6-Chloro-4-(2-chloro-4-fluorophenyl)-N-methylpyridin-3-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-chloro-4-fluoroaniline, which is then subjected to a series of reactions including halogenation, nucleophilic substitution, and amination . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

6-Chloro-4-(2-chloro-4-fluorophenyl)-N-methylpyridin-3-amine can undergo various chemical reactions:

Scientific Research Applications

6-Chloro-4-(2-chloro-4-fluorophenyl)-N-methylpyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-4-(2-chloro-4-fluorophenyl)-N-methylpyridin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include 2-chloro-4-fluoroaniline and 2-chloro-4-fluoroanisole. Compared to these compounds, 6-Chloro-4-(2-chloro-4-fluorophenyl)-N-methylpyridin-3-amine has a more complex structure, which can result in unique chemical properties and applications. The presence of additional substituents on the pyridine ring can enhance its reactivity and specificity in various chemical reactions .

Properties

CAS No.

825643-61-6

Molecular Formula

C12H9Cl2FN2

Molecular Weight

271.11 g/mol

IUPAC Name

6-chloro-4-(2-chloro-4-fluorophenyl)-N-methylpyridin-3-amine

InChI

InChI=1S/C12H9Cl2FN2/c1-16-11-6-17-12(14)5-9(11)8-3-2-7(15)4-10(8)13/h2-6,16H,1H3

InChI Key

GSZOAVVEDCGTLA-UHFFFAOYSA-N

Canonical SMILES

CNC1=CN=C(C=C1C2=C(C=C(C=C2)F)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.